2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide
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Overview
Description
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, an amino group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 1-methoxypropan-2-amine.
Reaction Conditions: The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide linkage.
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the reaction under controlled temperature and pressure conditions.
Catalysts: Catalysts may be employed to increase the reaction rate and yield.
Purification: Industrial purification methods such as distillation, crystallization, and filtration are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium iodide, potassium fluoride.
Major Products
Oxidation Products: N-oxides.
Reduction Products: Amines.
Substitution Products: Compounds with different halogen or functional group substitutions.
Scientific Research Applications
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active ingredient.
Biological Studies: The compound can be used in studies to understand its biological activity and interactions with biomolecules.
Materials Science: It may be explored for its properties in the development of new materials or coatings.
Mechanism of Action
The mechanism of action of 2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence biochemical pathways related to its functional groups, such as amide hydrolysis or halogen interactions.
Comparison with Similar Compounds
Similar Compounds
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxyethyl)acetamide: Similar structure with a different alkyl group.
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)propionamide: Similar structure with a different acyl group.
Uniqueness
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19ClN2O2 |
---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
2-(5-chloro-2-methylanilino)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C13H19ClN2O2/c1-9-4-5-11(14)6-12(9)15-7-13(17)16-10(2)8-18-3/h4-6,10,15H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
UHDDOZFPOIPKTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC(=O)NC(C)COC |
Origin of Product |
United States |
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